
4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinolinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The chlorination of the phenyl ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Cyclization: The formation of the quinolinedione core structure is achieved through a cyclization reaction, often involving a condensation reaction between an appropriate amine and a diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Quinone derivatives: Formed through the oxidation of the compound.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its effects on enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-(4-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: Lacks the chloro group on the phenyl ring, affecting its electronic properties.
Uniqueness
The presence of both chloro and nitro groups in 4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-7-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-15-4-2-1-3-13(15)12-7-17-21(19(26)9-12)14(10-20(27)24-17)11-5-6-16(23)18(8-11)25(28)29/h1-6,8,12,14H,7,9-10H2,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTHIHCNSPWZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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